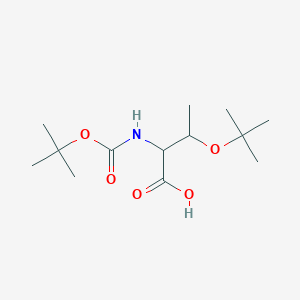

BOC-D-THR(TBU)-OH

Description

BenchChem offers high-quality BOC-D-THR(TBU)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BOC-D-THR(TBU)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H25NO5 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16) |

InChI Key |

LKRXXARJBFBMCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-α-Boc-O-tert-butyl-D-threonine: A Cornerstone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-α-Boc-O-tert-butyl-D-threonine, commonly referred to as Boc-D-Thr(tBu)-OH, is a pivotal amino acid derivative in the synthesis of complex and biologically active peptides. Its unique stereochemistry and dual-protection scheme offer strategic advantages in drug discovery and development, particularly in creating peptides with enhanced stability and novel functionalities. This guide provides a comprehensive overview of the physicochemical properties, strategic applications, and detailed methodologies associated with Boc-D-Thr(tBu)-OH, empowering researchers to leverage this critical building block in their synthetic endeavors.

Core Molecular Attributes of Boc-D-Thr(tBu)-OH

A thorough understanding of the fundamental properties of Boc-D-Thr(tBu)-OH is essential for its effective application in peptide synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₂₅NO₅ |

| Molecular Weight | 275.34 g/mol |

| CAS Number | 201217-86-9 |

| Appearance | White to off-white solid |

| Stereochemistry | (2R, 3S) |

The (2R, 3S) stereochemistry designates this molecule as the D-threonine enantiomer. The incorporation of D-amino acids into peptide sequences is a key strategy in drug development to enhance resistance to enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of peptide-based therapeutics.[1]

The Strategic Importance of Dual Protection: Boc and tBu

The utility of Boc-D-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS) is rooted in its dual-protection strategy, which allows for the sequential and controlled formation of peptide bonds.

-

The N-α-Boc Group: The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group. The Boc group is stable under neutral and basic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM). This differential lability is the cornerstone of the Boc/Bzl (benzyl) protection strategy in SPPS.[2]

-

The O-tBu Group: The side-chain hydroxyl group of threonine is protected by a tert-butyl (tBu) ether. This group is stable to the repetitive TFA treatments required to remove the N-α-Boc group during peptide chain elongation. The tBu group's stability prevents undesirable side reactions, such as O-acylation, during coupling steps. It is only removed under the harsh acidic conditions of the final cleavage step, typically using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

The interplay between the acid-labile Boc group and the more robust tBu ether provides the necessary orthogonality for the successful stepwise synthesis of complex peptides.

Application in Boc-SPPS: A Mechanistic Overview

Boc-D-Thr(tBu)-OH is a key reagent in the Boc/Bzl strategy for solid-phase peptide synthesis, a methodology pioneered by Bruce Merrifield.[2][5] The process involves the iterative addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.

Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).

Key Steps in the Boc-SPPS Cycle

-

Deprotection: The cycle begins with the removal of the N-α-Boc group from the resin-bound peptide using a solution of TFA in DCM. This exposes a free amino group for the subsequent coupling reaction.[6][7]

-

Neutralization: The resulting trifluoroacetate salt of the amino group is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to generate the free amine.[6][8]

-

Coupling: The carboxylic acid of the incoming Boc-D-Thr(tBu)-OH is activated by coupling reagents, such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like N-Hydroxybenzotriazole (HOBt), to form an active ester. This activated species then reacts with the free amino group on the resin-bound peptide to form a new peptide bond.[7]

-

Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with solvents like DCM and isopropanol to remove excess reagents and by-products, ensuring the purity of the growing peptide chain.[6]

This cycle is repeated until the desired peptide sequence is assembled.

Experimental Protocol: Incorporation of Boc-D-Thr(tBu)-OH into a Peptide Sequence

The following is a representative protocol for the manual Boc-SPPS of a model peptide containing a D-threonine residue.

Materials:

-

Merrifield resin pre-loaded with the C-terminal amino acid

-

Boc-D-Thr(tBu)-OH

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Isopropanol (IPA)

-

Peptide synthesis vessel with a fritted disc

Synthesis Cycle for Boc-D-Thr(tBu)-OH Addition

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]

-

-

Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the solution.

-

Repeat the neutralization step.[6]

-

-

Washing: Wash the resin with DCM (5x).

-

Coupling of Boc-D-Thr(tBu)-OH:

-

In a separate vessel, dissolve Boc-D-Thr(tBu)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add this solution to the resin.

-

Add DCC (3 equivalents) dissolved in DCM to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue agitation or consider a recoupling step.

-

-

Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

-

Repeat Cycle: Proceed to the deprotection step for the addition of the next amino acid in the sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tert-butyl ether on the D-threonine residue, are removed.

Caption: Workflow for the final cleavage and purification of the synthetic peptide.

This step typically involves treatment with a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) containing scavengers like anisole to trap reactive carbocations generated during deprotection.[9] Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Boc-D-Thr(tBu)-OH

While commercially available, an understanding of the synthesis of Boc-D-Thr(tBu)-OH provides a comprehensive perspective. A common route involves two key steps:

-

Boc Protection of D-Threonine: The α-amino group of D-threonine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10]

-

Side-Chain Protection: The hydroxyl group of Boc-D-threonine is then protected as a tert-butyl ether. This can be achieved through acid-catalyzed addition of isobutylene.

Careful control of reaction conditions is crucial to ensure the stereochemical integrity of the final product.

Conclusion

Boc-D-Thr(tBu)-OH is an invaluable tool for the synthesis of peptides with therapeutic potential. Its dual-protection scheme provides the necessary chemical orthogonality for the robust and reliable Boc-SPPS methodology. The incorporation of a D-amino acid offers a strategic advantage in designing peptides with enhanced stability against enzymatic degradation. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively utilize Boc-D-Thr(tBu)-OH in the development of novel peptide-based drugs and research tools.

References

-

Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Available at: [Link]

-

Aapptec Peptides. (n.d.). Boc-D-Amino Acids. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Available at: [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175–184. Available at: [Link]

-

Lee, Y., & Lee, C. (2014). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Amino acids, 46(12), 2745–2751. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 19(3), 444–450. Available at: [Link]

-

Liu, H., Li, X., & Li, Y. (2016). Effective synthesis of kynurenine-containing peptides via on-resin ozonolysis of tryptophan residues. Organic & Biomolecular Chemistry, 14(3), 857–861. Available at: [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Available at: [Link]

-

Albericio, F., & Carpino, L. A. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Available at: [Link]

-

Aapptec. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

-

Wang, Y., et al. (2014). Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. Journal of the American Chemical Society, 136(30), 10584-10587. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Solubility of BOC-D-THR(TBU)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Peptide Synthesis and Drug Discovery

N-α-tert-Butoxycarbonyl-O-tert-butyl-D-threonine, commonly abbreviated as BOC-D-THR(TBU)-OH, is a pivotal building block in the synthesis of peptides and complex organic molecules. Its structure, featuring two bulky tert-butyl protecting groups on both the alpha-amino and the side-chain hydroxyl functionalities, imparts specific physicochemical properties that dictate its behavior in various chemical environments. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, enhancing yields, ensuring purity, and developing robust purification strategies in both solid-phase and solution-phase peptide synthesis.[1][2] Inadequate solubility can lead to significant challenges, including diminished reaction kinetics, incomplete couplings, and aggregation of the growing peptide chain.[3] This in-depth technical guide provides a comprehensive overview of the solubility of BOC-D-THR(TBU)-OH, offering both qualitative and quantitative data, a detailed analysis of the underlying chemical principles, and a practical experimental protocol for solubility determination.

Physicochemical Properties of BOC-D-THR(TBU)-OH

A foundational understanding of the molecular characteristics of BOC-D-THR(TBU)-OH is essential for interpreting its solubility profile.

| Property | Value |

| Molecular Formula | C₁₃H₂₅NO₅ |

| Molecular Weight | 275.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 95-99 °C |

The presence of the two tert-butyl groups significantly increases the compound's lipophilicity and steric hindrance, while the free carboxylic acid provides a site for polar interactions and deprotonation. The interplay of these features governs its solubility in different organic solvents.

Solubility Profile of BOC-D-THR(TBU)-OH in Common Organic Solvents

The solubility of BOC-D-THR(TBU)-OH is a function of the solvent's polarity, hydrogen bonding capacity, and dielectric constant. Generally, as a protected amino acid with a free carboxylic acid, it exhibits good solubility in a range of organic solvents and is poorly soluble in water.[1][2]

| Solvent | Solvent Class | Solubility |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble (≥ 0.5 M) |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble |

| Dichloromethane (DCM) | Halogenated | Soluble |

| Tetrahydrofuran (THF) | Ether | Soluble |

| Ethyl Acetate (EtOAc) | Ester | Moderately Soluble |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble |

| Methanol (MeOH) | Polar Protic | Sparingly Soluble |

| Ethanol (EtOH) | Polar Protic | Sparingly Soluble |

| Isopropanol (IPA) | Polar Protic | Sparingly Soluble |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble |

| Hexanes/Heptanes | Nonpolar | Insoluble |

| Water | Polar Protic | Insoluble |

This table is a synthesis of available data and expert interpretation. For critical applications, experimental verification is strongly recommended.

In-depth Analysis of Solubility Behavior

The observed solubility patterns can be rationalized by considering the intermolecular forces between BOC-D-THR(TBU)-OH and the solvent molecules.

High Solubility in Polar Aprotic Solvents (DMF, NMP, DMSO)

The exceptional solubility of BOC-D-THR(TBU)-OH in polar aprotic solvents like DMF, NMP, and DMSO is a cornerstone of its utility in peptide synthesis.[3][4][5] These solvents possess high dielectric constants and are excellent hydrogen bond acceptors. They effectively solvate the polar carboxylic acid group of the molecule, disrupting the intermolecular hydrogen bonds that can exist between BOC-D-THR(TBU)-OH molecules in the solid state. Furthermore, the alkyl portions of these solvents can interact favorably with the nonpolar tert-butyl groups through van der Waals forces. The designation "clearly soluble" at a concentration of 0.5 M in DMF underscores its high solubility in this key solvent for solid-phase peptide synthesis.

Solubility in Other Common Solvents

-

Dichloromethane (DCM) and Tetrahydrofuran (THF): The solubility in these less polar solvents is still significant. DCM and THF can effectively solvate the bulky, nonpolar tert-butyl groups. While they are not as efficient at solvating the carboxylic acid group as polar aprotic solvents, their ability to disrupt the crystal lattice and interact with the lipophilic portions of the molecule contributes to its dissolution.

-

Ethyl Acetate (EtOAc): The moderate solubility in ethyl acetate is a balance between its ability to interact with the nonpolar regions of the molecule and its limited capacity to solvate the polar carboxylic acid. This property is often exploited in purification schemes, such as recrystallization or column chromatography.

-

Alcohols (Methanol, Ethanol, Isopropanol): The lower solubility in protic solvents like alcohols can be attributed to the strong hydrogen bonding network of the solvent itself. While the alcohols can act as both hydrogen bond donors and acceptors, they are less effective at solvating the large, nonpolar tert-butyl groups compared to polar aprotic solvents. The energy required to disrupt the solvent's hydrogen bonding network to accommodate the solute is less favorable.

-

Nonpolar Solvents (Toluene, Hexanes): As expected, the presence of the polar carboxylic acid group renders BOC-D-THR(TBU)-OH largely insoluble in nonpolar solvents. The energy penalty for disrupting the favorable dipole-dipole and hydrogen bonding interactions between the solute molecules is not compensated by the weak van der Waals interactions with the nonpolar solvent.

Experimental Protocol for Determining the Equilibrium Solubility of BOC-D-THR(TBU)-OH

To ensure the trustworthiness and accuracy of solubility data, a well-defined experimental protocol is essential. The following outlines a standard "shake-flask" method, which is a reliable approach for determining equilibrium solubility.

Materials and Equipment

-

BOC-D-THR(TBU)-OH (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

Step-by-Step Methodology

-

Preparation of Solvent: Ensure all organic solvents are of high purity and, if necessary, are degassed to remove dissolved gases that could interfere with analysis.

-

Addition of Excess Solute: Accurately weigh an excess amount of BOC-D-THR(TBU)-OH into a scintillation vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: If necessary, accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC method or another appropriate analytical technique to determine the concentration of BOC-D-THR(TBU)-OH.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L), taking into account any dilution factors.

Diagram of the Experimental Workflow

Caption: Workflow for determining the equilibrium solubility of BOC-D-THR(TBU)-OH.

Practical Implications for Researchers

-

Reaction Solvent Selection: The high solubility in DMF, NMP, and DMSO makes them excellent choices for coupling reactions in both solid-phase and solution-phase synthesis. For reactions where these high-boiling point solvents are not ideal, a mixture of DCM or THF with a more polar co-solvent can be an effective strategy.

-

Purification Strategies: The differential solubility of BOC-D-THR(TBU)-OH can be leveraged for purification. For instance, it can be precipitated from a solution in a good solvent (like DCM) by the addition of a poor solvent (like hexanes). Its moderate solubility in ethyl acetate makes this a suitable solvent for recrystallization or as a component of the mobile phase in column chromatography.

-

Handling and Storage: Due to its crystalline nature and low water solubility, BOC-D-THR(TBU)-OH is generally stable and easy to handle. However, like most amino acid derivatives, it should be stored in a cool, dry place to prevent degradation.

Conclusion

A comprehensive understanding of the solubility of BOC-D-THR(TBU)-OH in organic solvents is not merely academic; it is a practical necessity for any scientist working with this important molecule. This guide has provided a detailed overview of its solubility profile, an explanation of the underlying chemical principles, and a robust experimental protocol for its determination. By leveraging this knowledge, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.

References

-

Baishixing Co., Ltd. (n.d.). Protecting Amino Acids Supplier. Retrieved February 5, 2026, from [Link]

- Ima, K., & Kudo, K. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Journal of Nanotechnology, 2011, 1-7.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]

-

MedSchool Simplified. (2022, April 25). 41. Amino Acids - Physical Properties [Video]. YouTube. [Link]

- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 665673.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved February 5, 2026, from [Link]

- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 177, 413-421.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]

- Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria, 459, 158-169.

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved February 5, 2026, from [Link]

-

Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

- Jacobsen, J. (1993). The Solubility of Proteins in Organic Solvents. Peptide Research, 6(4), 193-196.

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.

- de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(23), 8094-8106.

- Narita, M., et al. (1987). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 30(3), 305-314.

- Lopez, J., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Organic Process Research & Development, 25(3), 565-575.

- Keyte, A., & Stavropoulos, P. (2019). Solvent system for solid phase peptide synthesis. U.S.

- Ulijn, R. V., et al. (2002). Solvent selection for solid-to-solid synthesis. Biotechnology and Bioengineering, 80(5), 509-515.

-

University of Rochester. (n.d.). Solvent Miscibility Table. Retrieved February 5, 2026, from [Link]

Sources

- 1. Protecting Amino Acids Supplier [cds-bsx.com]

- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. tandfonline.com [tandfonline.com]

- 5. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]

Spectroscopic Characterization and Quality Control of Boc-D-Thr(tBu)-OH

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and QC Specialists.[1]

Strategic Overview

Boc-D-Thr(tBu)-OH [(2R,3S)-2-(tert-butoxycarbonylamino)-3-tert-butoxybutanoic acid] represents a critical building block in the synthesis of protease-resistant peptides and peptidomimetics.[1] The incorporation of the D-enantiomer confers resistance to endogenous proteolytic enzymes, significantly extending the in vivo half-life of peptide therapeutics.[1]

The simultaneous presence of the Boc (tert-butyloxycarbonyl) group on the

-

Solution-phase synthesis where C-terminal manipulation occurs under neutral/basic conditions.[1]

-

Boc-SPPS where global deprotection is achieved via strong acids (e.g., HF, TFMSA), or where specific cleavage cocktails are tuned to remove the N-terminal Boc while preserving the side chain (though difficult with tBu).[1]

This guide provides a definitive reference for the spectroscopic validation of this molecule, ensuring stereochemical purity and structural integrity prior to synthesis.

Physicochemical Profile

| Property | Data | Notes |

| Chemical Name | Boc-D-Thr(tBu)-OH | (2R,3S)-configuration |

| CAS Number | 201217-86-9 | Distinct from L-isomer (13734-40-2) |

| Molecular Formula | ||

| Molecular Weight | 275.34 g/mol | |

| Appearance | White to off-white powder | Hygroscopic; store desicated at +2°C to +8°C |

| Solubility | Soluble in MeOH, EtOH, DMF, DMSO, CH | Insoluble in water |

Spectroscopic Fingerprinting

Accurate interpretation of NMR and MS data is required to distinguish this molecule from its impurities (free amino acid, mono-protected species).[1]

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight (Causality) |

| 5.30 - 5.55 | Doublet (br) | 1H | NH (Carbamate) | The urethane NH is deshielded by the carbonyl but less so than an amide.[1] Broadening often occurs due to quadrupole relaxation or rotamers.[1] |

| 4.20 - 4.28 | dd | 1H | Deshielded by the adjacent nitrogen and carbonyl.[1] The chemical shift is diagnostic of the | |

| 4.05 - 4.15 | Multiplet | 1H | The stereocenter bearing the tBu ether.[1] Coupling to both | |

| 1.45 | Singlet | 9H | Boc (-C(CH | Characteristic sharp singlet.[1] Integration is the primary reference for purity calculation.[1] |

| 1.27 | Singlet | 9H | tBu (-O-C(CH | Upfield from Boc due to ether linkage vs. carbamate.[1] |

| 1.15 | Doublet | 3H | Coupled to the |

Expert Insight (Rotamers): Boc-amino acids often exhibit rotameric species in NMR at room temperature due to restricted rotation around the carbamate C-N bond.[1] If peaks appear doubled or unusually broad, run the experiment at 50°C (in DMSO-d

) to coalesce the signals.

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the standard for QC.[1]

-

Positive Mode (+ve):

-

Negative Mode (-ve):

-

[M-H]

: 274.3 Da (Deprotonation of the carboxylic acid).[1]

-

Infrared Spectroscopy (FT-IR)[1]

-

3400 - 3300 cm

: Broad OH stretch (Carboxylic acid) overlapping with NH stretch.[1] -

2980 - 2930 cm

: C-H stretch (Alkyl groups of Boc/tBu).[1] -

1710 - 1740 cm

: C=O stretch (Carboxylic acid dimer).[1] -

1680 - 1700 cm

: C=O stretch (Urethane/Boc carbonyl).[1] Note: These two carbonyls often merge into a broad, strong band.

Stereochemical Validation (Chiral Purity)

Ensuring the "D" configuration is vital.[1] Standard NMR cannot distinguish enantiomers (D vs L) in an achiral environment.[1]

Specific Optical Rotation[1]

-

Parameter:

[1][2] -

Condition: c = 1.0 in Acetic Acid (AcOH).[1]

-

Expected Value: +2.0° to +4.0°

-

Note: The L-isomer (Boc-L-Thr(tBu)-OH) exhibits a rotation of -2.0° to -4.0° under identical conditions.[1]

-

Warning: Solvent choice drastically affects rotation.[1] In Methanol, the sign may invert or magnitude change.[1] Always compare against a Certificate of Analysis (CoA) using the exact same solvent.

-

Chiral HPLC (Gold Standard)

For enantiomeric excess (ee%) determination >99.5%:

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: Hexane : Isopropanol (with 0.1% TFA to suppress ionization of the free acid).[1]

-

Detection: UV at 210 nm.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation for QC

Objective: Minimize water interference and prevent concentration-dependent shifts.[1]

-

Desiccation: Dry 20 mg of Boc-D-Thr(tBu)-OH in a vacuum desiccator over P

O -

Solvent Addition: Add 0.6 mL of CDCl

(99.8% D) directly to the vial.-

Tip: If the sample is cloudy, filter through a small plug of glass wool into the NMR tube.

-

-

Acquisition: Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the methyl protons.

Protocol B: Determination of Enantiomeric Purity (Marfey’s Method Variant)

If Chiral HPLC is unavailable, derivatization with a chiral agent allows separation on standard C18 columns.

-

Deprotection: Treat 1 mg of sample with 100

L neat TFA for 30 min (removes Boc/tBu). Dry under N -

Derivatization: Dissolve residue in 100

L 1M NaHCO -

Analysis: Quench with 20

L 2M HCl. Inject on C18 HPLC.-

Logic: The L-DAA (Diastereomer) and D-DAA will elute at different retention times.[1] Compare with an L-Thr standard.

-

Visualization of QC Workflow

The following diagram illustrates the logical flow for validating the identity and purity of Boc-D-Thr(tBu)-OH.

Figure 1: Step-by-step Quality Control decision matrix for Boc-D-Thr(tBu)-OH validation.

References

-

Sigma-Aldrich. Boc-Thr(tBu)-OH (L-Isomer) Product Specification and Optical Rotation Data.[1] Available at: (Accessed 2024).[1]

-

PubChem. Boc-D-Thr(tBu)-OH Compound Summary (CAS 201217-86-9).[1] National Library of Medicine.[1] Available at: [1]

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3] J. Org.[1][3][4] Chem. 1997, 62, 21, 7512–7515.[1][4] (Standard reference for solvent shifts in CDCl

). -

Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004, 27, 231–247.[1] (Protocol for enantiomeric resolution).[1]

Sources

Structural Validation of BOC-D-THR(TBU)-OH: A High-Resolution 1H NMR Spectroscopic Guide

Content Type: Technical Whitepaper & Operational Guide Subject: (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-(tert-butoxy)butanoic acid Audience: Senior Organic Chemists, Peptide Scientists, and QC Analysts

Executive Summary & Strategic Importance

In the high-stakes landscape of Solid Phase Peptide Synthesis (SPPS), BOC-D-THR(TBU)-OH represents a critical building block.[1] Its structural integrity is paramount; the tert-butyl ether (tBu) side-chain protection must remain intact to prevent branching or acylation, while the tert-butyloxycarbonyl (Boc) group ensures N-terminal fidelity.

This guide moves beyond basic spectral listing. It provides a causality-driven analysis of the 1H NMR profile, distinguishing the often-convoluted aliphatic region and validating the stereochemical backbone. We utilize DMSO-d6 as the primary solvent for Quality Control (QC) to visualize exchangeable protons (NH, COOH), while referencing CDCl3 for resolution of aliphatic conformers.

Sample Preparation & Experimental Design

Reproducibility in NMR starts at the balance. For protected amino acids, concentration effects can induce aggregation, shifting amide signals and broadening peaks.

Solvation Protocol (Self-Validating System)

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) ≥ 99.8% D.

-

Why: Unlike CDCl3, DMSO disrupts intermolecular hydrogen bonding, sharpening the amide doublet and allowing observation of the carboxylic acid proton.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Logic: Higher concentrations (>20 mg) risk dimer formation; lower concentrations (<5 mg) lose the minor 13C satellites used for calibration checks.

-

-

Reference: Tetramethylsilane (TMS) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters[2]

-

Pulse Sequence: zg30 (30° excitation pulse) to mitigate relaxation delay artifacts.

-

Transients (Scans): 16–32 (sufficient for S/N > 200:1).

-

Relaxation Delay (D1): ≥ 1.0 sec (ensure integration accuracy of tBu methyls).

Spectral Assignment Strategy

The 1H NMR spectrum of BOC-D-THR(TBU)-OH is defined by three distinct regions. The challenge lies in deconvoluting the "methyl forest" (0.9–1.5 ppm) where the Boc, tBu, and

The Aliphatic Region (0.9 – 1.5 ppm)

This region contains ~21 protons. Misintegration here is the primary indicator of incomplete protection or alkylation byproducts.

-

Boc Group (9H, Singlet, ~1.37–1.45 ppm): The carbonyl anisotropy deshields these protons relative to the ether.

-

Side Chain tBu (9H, Singlet, ~1.10–1.20 ppm): The ether oxygen is less deshielding than the carbamate carbonyl.

-

-Methyl (3H, Doublet, ~1.00–1.10 ppm): Coupled to the

Expert Insight (Rotamers): In CDCl3, you may observe "peak doubling" or broadening of the Boc singlet due to restricted rotation around the N-C(O) carbamate bond. In DMSO-d6, these rotamers typically coalesce or sharpen, simplifying integration.

The Backbone Region (3.8 – 4.5 ppm)

This region validates the threonine core structure.

-

-Proton (1H, dd): Appears at ~3.9–4.1 ppm . It couples to both the Amide NH and the

- -Proton (1H, m): Appears at ~4.0–4.2 ppm .[2] Deshielded by the tBu ether oxygen.

The Exchangeable Region (6.0 – 12.5 ppm)

Visible clearly only in dry DMSO-d6.

-

Amide NH (1H, d): ~6.3–6.8 ppm . The doublet splitting (

Hz) confirms the coupling to the -

Carboxylic Acid (1H, br s): ~12.0–12.5 ppm . Often broad due to exchange with trace water.

Visualized Workflow: Structural Logic

The following diagram illustrates the logical flow of assigning the spectrum, moving from the most intense signals (methyls) to the most structural specific (backbone coupling).

Figure 1: Connectivity and assignment logic. The Alpha-proton serves as the central "hub" connecting the amide and the side chain.

Standardized Data Table (DMSO-d6)

The following values represent the expected chemical shifts for the L-isomer , which are identical to the D-isomer in achiral solvents.

| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Structural Note |

| COOH | 12.0 – 12.6 | Broad Singlet | 1H | - | Disappears with D2O shake |

| NH (Amide) | 6.3 – 6.7 | Doublet | 1H | 8.0 – 9.0 | Couples to |

| 4.0 – 4.2 | Multiplet | 1H | - | Deshielded by O-tBu | |

| 3.9 – 4.1 | dd | 1H | 8.5, 4.0 | Overlap common with | |

| Boc-CH3 | 1.35 – 1.45 | Singlet | 9H | - | Sharp singlet (rotamers coalesced) |

| tBu-CH3 | 1.10 – 1.20 | Singlet | 9H | - | Upfield of Boc |

| 1.00 – 1.10 | Doublet | 3H | 6.0 – 6.5 | Diagnostic for Threonine |

Troubleshooting & Impurity Profiling

Even high-purity commercial reagents can degrade. Use this decision tree to identify common issues.

Common Impurities[4]

-

Free Threonine (Deprotection): Loss of Boc signal (~1.4 ppm) and appearance of broad ammonium peaks.

-

t-Butyl Cation Scavenging: If synthesized via isobutylene, look for extraneous singlets in the 1.2–1.5 ppm region.

-

Residual Solvents:

Diagnostic Workflow

Figure 2: QC Decision Tree for spectral validation.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for amino acid spin systems).

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Technical Analysis of BOC-D-THR(TBU)-OH FT-IR Spectra

Executive Summary

Molecule: BOC-D-THR(TBU)-OH (N-α-tert-Butoxycarbonyl-O-tert-butyl-D-threonine) CAS (L-isomer reference): 13734-40-2 (Note: Enantiomers exhibit identical scalar IR spectra).[1][2] Application: Critical intermediate in Solid Phase Peptide Synthesis (SPPS), specifically for introducing Threonine with side-chain protection against acidolysis.[1][2]

This guide provides a definitive spectral fingerprint for BOC-D-THR(TBU)-OH.[1][2] It distinguishes the overlapping carbonyl signals of the carboxylic acid and carbamate (Boc) groups and identifies the diagnostic "gem-dimethyl" doublet characteristic of the tert-butyl moieties.

Molecular Structure & Vibrational Logic

Understanding the spectrum requires mapping the chemical structure to vibrational modes. The molecule possesses three distinct domains that generate signal:

-

The C-Terminus (Carboxylic Acid): A hydrogen-bond donor/acceptor system responsible for broad high-frequency absorption and intense carbonyl signals.[1][2]

-

The N-Terminus (Boc Group): A urethane (carbamate) linker providing secondary amide-like vibrations (Amide I & II).[1][2]

-

The Side Chain (t-Butyl Ether): A bulky, hydrophobic ether protecting the threonine hydroxyl, characterized by specific C-H bending and C-O stretching modes.[2]

Diagram: Functional Group to Wavenumber Mapping

Caption: Logical mapping of functional domains to characteristic IR spectral regions.

Detailed Spectral Analysis

Region 1: High Frequency (3600 – 2400 cm⁻¹)

The Hydrogen Bonding Domain[2]

-

N-H Stretch (~3450 – 3300 cm⁻¹): The urethane N-H bond typically appears as a sharp band around 3400 cm⁻¹.[2] In the solid state (powder), hydrogen bonding may broaden this peak and shift it slightly lower (3350 cm⁻¹).[2]

-

O-H Stretch (3300 – 2500 cm⁻¹): The carboxylic acid O-H stretch is the most dominant feature in this region.[2] It appears as a very broad, diffuse band ("the acid beard") that underlies the C-H stretches.[2] It indicates the molecule is protonated (free acid form) rather than a salt.[2]

-

C-H Stretch (3000 – 2850 cm⁻¹): Superimposed on the O-H band are the sharp C-H stretching vibrations from the methyl groups of the tert-butyl moieties and the threonine backbone.

Region 2: The Carbonyl Corridor (1800 – 1500 cm⁻¹)

The Diagnostic "Swords"

This is the most critical region for confirming the integrity of the protecting groups.

-

C=O Stretches (1750 – 1680 cm⁻¹): You will observe two strong bands, often overlapping to form a split peak or a broad band with a shoulder:[2]

-

Amide II Band (~1500 – 1550 cm⁻¹): A mixed mode of N-H bending and C-N stretching.[1][2] This band confirms the presence of the nitrogen atom in the amide-like environment of the Boc group.

Region 3: The Fingerprint & Ether Region (1400 – 1000 cm⁻¹)

The t-Butyl Signature[2]

-

Gem-Dimethyl Doublet (1390 & 1365 cm⁻¹): This is the fingerprint identifier for tert-butyl groups.[1][2] The symmetric bending of the C-H bonds in the C(CH₃)₃ groups splits into two distinct peaks of medium intensity. The presence of two t-butyl groups (one on the ether, one on the Boc) enhances the intensity of this doublet.

-

C-O Stretches (1300 – 1050 cm⁻¹):

Summary Table of Characteristic Peaks

| Frequency (cm⁻¹) | Functional Group | Mode | Diagnostic Value |

| 3300–3450 | Urethane N-H | Stretch | Confirms Boc amine protection.[1][2] |

| 2500–3300 | Carboxylic Acid O-H | Stretch (Broad) | Confirms free acid (not salt).[1][2] |

| 2930–2980 | Alkyl C-H | Stretch | Presence of methyl groups.[1] |

| 1715–1740 | Acid C=O[2][3] | Stretch | Primary carbonyl indicator.[1][2] |

| 1680–1710 | Boc C=O[2] | Stretch | Secondary carbonyl (often overlaps).[1][2] |

| 1510–1550 | Amide II (N-H) | Bend | Confirms amide linkage. |

| 1390 & 1365 | t-Butyl (C-CH₃) | Bend (Doublet) | Critical ID for tBu/Boc groups. |

| 1100–1160 | Ether C-O-C | Stretch | Confirms side-chain protection.[1][2] |

Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for Boc-amino acids to avoid pressure-induced degradation or hygroscopic water absorption.[1][2]

Step-by-Step Workflow

-

System Blanking:

-

Sample Loading:

-

Compression:

-

Acquisition:

-

Post-Processing:

QC Workflow Diagram

Caption: Decision tree for quality control of Boc-D-Thr(tBu)-OH using FTIR.

Troubleshooting & Impurities

-

Broad Band at 3400-3600 cm⁻¹ (Water): Boc-amino acids can be hygroscopic.[1][2] A distinct, rounded hump above 3400 cm⁻¹ indicates moisture.[1][2] Dry the sample in a vacuum desiccator over P₂O₅.

-

Loss of 1365/1390 Doublet: If this region shows a single blob or reduced intensity, it suggests acidolytic deprotection (loss of t-butyl groups) has occurred, likely generating isobutene gas and free threonine/hydroxyl groups.[1][2]

-

Shift of C=O to ~1600 cm⁻¹: This indicates carboxylate formation (COO⁻).[1][2] The sample may be a salt (e.g., DCHA salt) rather than the free acid.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 171390237, Fmoc-Thr(tBu)-Thr(tBu)-OH. [Link][1][2]

-

Specac Ltd (2025). Interpreting Infrared Spectra: A Practical Guide. [Link][1][2]

-

LibreTexts Chemistry (2021). IR Spectrum and Characteristic Absorption Bands. [Link]

-

ResearchGate (2025). Infrared spectra of N-tert-butoxycarbonyl-amino acids. [Link]

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of BOC-D-THR(TBU)-OH for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric behavior of N-α-tert-Butoxycarbonyl-O-tert-butyl-D-threonine (BOC-D-THR(TBU)-OH), a crucial protected amino acid in peptide synthesis. Understanding its fragmentation pattern is paramount for reaction monitoring, quality control, and the overall success of solid-phase and solution-phase peptide synthesis. This document will delve into the core principles of its fragmentation under electrospray ionization (ESI), offering field-proven insights and detailed experimental protocols.

The Significance of Characterizing Protected Amino Acids

In the intricate process of peptide synthesis, protecting groups are essential for selectively blocking reactive functional groups and directing the formation of the desired peptide bonds. The tert-butoxycarbonyl (Boc) group for the amine and the tert-butyl (tBu) group for the hydroxyl function of threonine are widely employed due to their stability under various coupling conditions and their relatively facile cleavage under specific acidic conditions.[1] However, incomplete coupling or premature deprotection can lead to the formation of impurities that can compromise the final peptide's purity, yield, and biological activity. Mass spectrometry is an indispensable tool for the real-time monitoring of these processes, offering high sensitivity and structural information.[2][3]

The Molecular Architecture of BOC-D-THR(TBU)-OH

To predict the fragmentation behavior of BOC-D-THR(TBU)-OH, a thorough understanding of its structure is essential.

Table 1: Chemical Properties of BOC-D-THR(TBU)-OH

| Property | Value | Source |

| Chemical Formula | C13H25NO5 | [4][5] |

| Molecular Weight | 275.34 g/mol | [4][5][6][7] |

| CAS Number | 13734-40-2 | [4][5] |

The molecule consists of a D-threonine core with its alpha-amino group protected by a Boc group and its side-chain hydroxyl group protected by a tert-butyl ether.

Caption: Chemical structure of BOC-D-THR(TBU)-OH.

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

Under positive ion ESI-MS, BOC-D-THR(TBU)-OH will primarily be observed as the protonated molecule, [M+H]+, at m/z 276.3. Tandem mass spectrometry (MS/MS) of this precursor ion, typically using collision-induced dissociation (CID), will induce fragmentation at the most labile bonds. The primary fragmentation pathways are dictated by the presence of the Boc and tBu protecting groups.

The most characteristic fragmentation events involve the neutral loss of moieties from the protecting groups:

-

Loss of isobutylene (C4H8, 56 Da) from the Boc group is a hallmark fragmentation for Boc-protected amines. This occurs through a six-membered ring transition state, resulting in a carbamic acid intermediate which then decarboxylates.

-

Loss of the entire Boc group (C5H9O2, 101 Da) as tert-butoxycarbonyl radical.

-

Loss of a tert-butyl group (C4H9, 57 Da) as a tert-butyl cation from either the Boc or the tBu protecting group.

-

Loss of tert-butanol (C4H10O, 74 Da) from the tBu-protected hydroxyl group.

-

Sequential loss of isobutylene from both the Boc and tBu groups.

-

Decarboxylation (loss of CO2, 44 Da) from the carboxylic acid terminus.

Caption: A typical experimental workflow for the MS analysis of BOC-D-THR(TBU)-OH.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The expected fragmentation pattern, with the characteristic neutral losses of 56 Da and 100 Da, serves as an internal confirmation of the identity of the compound. Any deviation from this pattern should prompt an investigation into the sample's purity or potential degradation. For quantitative applications, the use of an internal standard, such as an isotopically labeled version of the analyte, is highly recommended to ensure accuracy and reproducibility.

Conclusion

A comprehensive understanding of the mass spectrometric fragmentation of BOC-D-THR(TBU)-OH is a critical asset for any scientist involved in peptide synthesis. The predictable and characteristic fragmentation pathways, dominated by the loss of moieties from the Boc and tBu protecting groups, allow for confident identification and purity assessment. By employing the experimental protocols outlined in this guide, researchers can effectively leverage mass spectrometry to ensure the quality of their starting materials and intermediates, ultimately leading to the successful synthesis of high-purity peptides.

References

-

Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

-

Aapptec Peptides. Boc-Thr(tBu)-OH. [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14019895, Boc-Tyr-D-Ser(tBu)-OH. [Link]

- Tureček, F., & de Hoffmann, E. (2004). The mclafferty rearrangement. Journal of Mass Spectrometry, 39(9), 963-976.

- Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.

- Harrison, A. G. (2009). The gas-phase chemistry of protonated molecules. Mass spectrometry reviews, 28(4), 579-601.

- Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.

-

A beginner's guide to mass spectrometry–based proteomics. (2020). Essays in Biochemistry, 64(5), 707-719. [Link]

- Yalcin, T., & Harrison, A. G. (1996). Ion chemistry of protonated threonine and its C-terminal methyl ester. Journal of the American Society for Mass Spectrometry, 7(10), 1026-1033.

Sources

- 1. peptide.com [peptide.com]

- 2. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Boc-Thr(tBu)-OH Novabiochem 13734-40-2 [sigmaaldrich.com]

- 5. chempep.com [chempep.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

An In-Depth Technical Guide to BOC-D-THR(TBU)-OH: Application in Solid-Phase Peptide Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protected Amino Acids in Peptide Therapeutics

The synthesis of peptides with high purity and yield is a cornerstone of modern drug development and biomedical research. The strategic use of protecting groups for the reactive side chains of amino acids is fundamental to achieving this goal. This guide provides a comprehensive technical overview of N-α-Boc-D-threonine(O-tert-butyl), formally known as BOC-D-THR(TBU)-OH. We will delve into its chemical properties, its pivotal role in Boc-strategy solid-phase peptide synthesis (SPPS), and provide a detailed, field-proven protocol for its successful incorporation into peptide chains. This document is intended to serve as a practical resource for scientists at the bench, providing not just the "how" but also the critical "why" behind experimental choices.

BOC-D-THR(TBU)-OH: Core Data and Supplier Information

BOC-D-THR(TBU)-OH is a protected amino acid derivative specifically designed for use in Boc-based solid-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group on the alpha-amino function provides temporary protection, while the tert-butyl (tBu) ether safeguards the hydroxyl group of the threonine side chain.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 201217-86-9 | [1][2][3] |

| Molecular Formula | C13H25NO5 | [1] |

| Molecular Weight | 275.3 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Storage Conditions | 0-8°C | [1] |

Verified Suppliers

A reliable supply of high-purity reagents is critical for reproducible results in peptide synthesis. The following table lists several reputable suppliers of BOC-D-THR(TBU)-OH.

| Supplier | Product Number/Identifier | Noted Purity |

| Chem-Impex | - | ≥ 98% (HPLC)[1] |

| J&K Scientific | CPTD783863 | - |

| ChemicalBook | - | - |

| Alfa Aesar | - | - |

| GL Biochem (Shanghai) Ltd. | - | - |

| Shanghai Hanhong Scientific Co.,Ltd. | - | - |

The Strategic Advantage of the Tert-Butyl (tBu) Side-Chain Protection

The choice of a side-chain protecting group is a critical decision in peptide synthesis, directly impacting the efficiency of coupling reactions and the prevention of undesirable side reactions. For threonine, which possesses a secondary hydroxyl group, effective protection is essential to prevent O-acylation during the activation and coupling of the subsequent amino acid.[4]

The tert-butyl (tBu) ether is the protecting group of choice for the threonine side chain in the Boc strategy for several key reasons:

-

Acid Lability: The tBu group is readily cleaved under the strongly acidic conditions used for the final cleavage of the peptide from the resin (e.g., anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)), but remains stable during the milder acidic conditions used for the repetitive removal of the N-α-Boc group (typically trifluoroacetic acid (TFA) in dichloromethane (DCM)).[5][6] This orthogonality is a fundamental principle of successful SPPS.

-

Steric Hindrance: The bulky nature of the tBu group effectively shields the hydroxyl oxygen, preventing its participation in side reactions.

-

Stability: The tBu ether is stable to the basic conditions sometimes employed for in situ neutralization steps during the coupling cycle.

In contrast, other protecting groups like the benzyl (Bzl) ether, while also used, require harsher cleavage conditions and can sometimes lead to side reactions. The tBu group offers a robust and reliable method for threonine protection within the Boc-SPPS workflow.[6][7]

Experimental Protocol: Incorporation of BOC-D-THR(TBU)-OH in Boc-SPPS

This section provides a detailed, step-by-step protocol for the incorporation of BOC-D-THR(TBU)-OH into a growing peptide chain on a solid support. This protocol assumes a manual synthesis on a Merrifield resin, a common solid support for Boc-SPPS.

Workflow Overview

Detailed Step-by-Step Methodology

Materials and Reagents:

-

Peptide-resin with a free N-terminal amino group (from the previous cycle's deprotection and neutralization)

-

BOC-D-THR(TBU)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC) and N-Hydroxybenzotriazole (HOBt), or a pre-activated uronium/phosphonium salt like HBTU.

-

Trifluoroacetic acid (TFA)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Isopropyl alcohol (IPA)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. This allows the reagents to penetrate the resin beads effectively.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. The TFA cleaves the Boc protecting group, exposing the N-terminal amine.[5][8][9] The resulting amine is protonated as a trifluoroacetate salt.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (1x) to remove residual acid and byproducts.

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. This step is crucial to deprotonate the N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.[5]

-

Drain the neutralization solution and wash the resin with DCM (3x).

-

-

Coupling of BOC-D-THR(TBU)-OH:

-

In situ Activation (DCC/HOBt):

-

In a separate vial, dissolve BOC-D-THR(TBU)-OH (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DCC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at 0°C. The HOBt is crucial to suppress racemization.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the resin.

-

-

Uronium/Phosphonium Salt Activation (e.g., HBTU):

-

In a separate vial, dissolve BOC-D-THR(TBU)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the carboxylic acid.

-

Immediately add the activated solution to the resin.

-

-

Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection and coupling.

Mechanism of Boc Deprotection

The selective removal of the Boc group is a critical step that relies on the stability of the tert-butyl cation.

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[9][10]

Potential Side Reactions and Mitigation Strategies

While Boc-SPPS is a robust methodology, several side reactions can occur, particularly with sterically hindered amino acids like threonine.

-

Incomplete Coupling: Due to the steric bulk of the tBu group and the β-branched nature of the threonine side chain, coupling of the subsequent amino acid to BOC-D-THR(TBU)-OH can be sluggish.

-

Mitigation: Employ "double coupling" by repeating the coupling step. Using more potent coupling reagents like HATU or COMU can also enhance efficiency.[11]

-

-

Racemization: While less common with urethane-protected amino acids like Boc derivatives, racemization can still occur, especially with excessive pre-activation times or the use of strong bases.

-

Mitigation: Use additives like HOBt to suppress racemization. Minimize pre-activation times and avoid excess base.

-

-

Alkylation by the t-Butyl Cation: During the final cleavage with strong acid, the liberated t-butyl cations can alkylate nucleophilic side chains, particularly tryptophan and methionine.

-

Mitigation: The final cleavage cocktail should always include "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) to trap the reactive carbocations.

-

Conclusion: A Reliable Building Block for Advanced Peptide Synthesis

BOC-D-THR(TBU)-OH is an indispensable reagent for the synthesis of complex peptides using the Boc strategy. Its robust side-chain protection minimizes the risk of O-acylation and other side reactions, ensuring the integrity of the threonine residue throughout the synthesis. A thorough understanding of its chemical properties, the rationale behind the choice of the tBu protecting group, and the nuances of the coupling and deprotection steps are essential for its successful application. By following the detailed protocols and mitigation strategies outlined in this guide, researchers and drug development professionals can confidently incorporate BOC-D-THR(TBU)-OH into their synthetic workflows, paving the way for the creation of novel and potent peptide-based therapeutics.

References

-

CsBioChina. Boc-D-Tyr(tBu)-OH. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Aapptec Peptides. Boc-Thr(tBu)-OH [13734-40-2]. [Link]

-

Aapptec Peptides. Boc-D-Tyr(tBu)-OH [507276-74-6]. [Link]

-

Merck Millipore. Novabiochem® Coupling reagents. [Link]

-

The Journal of Organic Chemistry. tert-Butyl group as thiol protection in peptide synthesis. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

-

Digital CSIC. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

-

ACS Publications. Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. [Link]

-

ResearchGate. Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. [Link]

-

PNAS. Protein chemical synthesis by serine and threonine ligation. [Link]

-

AAPPTec. Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BOC-D-THR(TBU)-OH | 201217-86-9 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

Methodological & Application

Application Note: Strategic Utilization of Boc-D-Thr(tBu)-OH in Boc-SPPS

This Application Note and Protocol guide is designed to address the specific chemical paradox of using Boc-D-Thr(tBu)-OH within a Boc-SPPS (Solid Phase Peptide Synthesis) workflow.

Topic: Standard Protocol for Using Boc-D-Thr(tBu)-OH in Boc-SPPS

Content Type: Detailed Application Note & Protocol

Audience: Senior Researchers, Peptide Chemists, and Drug Development Scientists[1][2][3]

Executive Summary: The Orthogonality Paradox

In standard Solid Phase Peptide Synthesis (SPPS), the selection of side-chain protection is dictated by the N-terminal deprotection strategy.[1]

-

Boc-SPPS (Standard): Uses TFA (Trifluoroacetic acid) for N-terminal Boc removal.[2][1][3][4] Side chains must be acid-stable (e.g., Benzyl/Bzl, cHex) and removed by strong acid (HF/TFMSA) at the end.[2][1][3][5]

-

Fmoc-SPPS (Standard): Uses Piperidine (Base) for N-terminal Fmoc removal.[2][1][3] Side chains are acid-labile (e.g., tBu, Trt) and removed by TFA at the end.[2][1][6]

The Reagent: Boc-D-Thr(tBu)-OH presents a chemical conflict.[2][1][3] It possesses an acid-labile N-terminal group (Boc ) and an acid-labile side-chain group (tBu ).[2][1][3][4][5]

The Core Directive: Consequently, Boc-D-Thr(tBu)-OH cannot be used as an internal residue in standard Boc-SPPS without losing side-chain protection during the subsequent deprotection cycle.[2][1][3] It is strictly classified as a Terminal Capping Reagent or a Solution-Phase Building Block .[2][1][3]

Chemical Logic & Strategic Positioning

Mechanism of Failure in Internal Positioning

If Boc-D-Thr(tBu)-OH is incorporated into the middle of a peptide chain using standard Boc protocols:

-

Coupling: The residue couples successfully.

-

Deprotection (Cycle N+1): The resin is treated with 50% TFA/DCM to remove the N-terminal Boc group for the next coupling.[1]

-

Side Reaction: The tBu ether on the Threonine side chain is also cleaved by the TFA.

-

Consequence: The Threonine hydroxyl (-OH) becomes free.[1][3] During the next activation step, this free -OH acts as a nucleophile, attacking the activated amino acid, leading to O-acylation (branching) and sequence termination.[2]

The Valid Use Case: N-Terminal Incorporation

This reagent is invaluable when the D-Threonine residue is the final (N-terminal) amino acid in the sequence.[2]

-

Why use it over Boc-D-Thr(Bzl)-OH?

-

Cleaner Cleavage: If the final cleavage is performed using TFMSA (Trifluoromethanesulfonic acid) or "Low-HF" conditions, the tBu group cleaves rapidly and cleanly, often with fewer scavenger requirements than Benzyl ethers.

-

Solubility: The tBu group alters the lipophilicity profile, potentially improving coupling rates for difficult N-terminal sequences compared to the Bzl derivative.

-

Visualization: The Stability Decision Tree

Figure 1: Decision logic for selecting Threonine protection in Boc chemistry. Note the critical failure point for internal tBu usage.

Experimental Protocol: N-Terminal Incorporation

Context: This protocol assumes the peptide chain has been assembled up to the penultimate residue (n-1) on a standard Boc-compatible resin (e.g., MBHA, PAM, or Merrifield).[2][1][3]

Materials & Reagents

| Component | Specification | Function |

| Amino Acid | Boc-D-Thr(tBu)-OH | Target Residue (Excess: 3.0 - 4.0 eq) |

| Activator | DIC (Diisopropylcarbodiimide) | Coupling Agent (Equimolar to AA) |

| Additive | Oxyma Pure or HOBt | Racemization Suppressor (Equimolar to AA) |

| Solvent | DMF (Anhydrous) | Reaction Medium |

| Deprotection | 50% TFA in DCM | Removal of previous Boc group |

| Neutralization | 5% DIEA in DCM | Neutralization of TFA salts |

Step-by-Step Workflow

Step 1: Deprotection of Penultimate Residue

-

Wash: DCM (3 x 1 min).

-

Deprotection: Treat resin with 50% TFA / DCM (1 x 2 min, then 1 x 20 min).[2][1][3]

-

Note: Ensure efficient mixing.[1]

-

-

Wash: DCM (3 x 1 min).

-

Neutralization: Treat with 5% DIEA / DCM (2 x 2 min).

Step 2: Activation & Coupling of Boc-D-Thr(tBu)-OH

Rationale: Pre-activation is avoided to minimize racemization of the sensitive D-stereocenter, although tBu protection offers steric shielding.[1][3]

-

Dissolution: Dissolve Boc-D-Thr(tBu)-OH (3 eq relative to resin loading) and Oxyma Pure (3 eq) in a minimal volume of DMF.[2][1][3]

-

Activation: Add DIC (3 eq) to the amino acid solution.

-

Incubation: Immediately add the mixture to the resin-bound peptide.

-

Reaction: Shake/agitate at Room Temperature for 60–120 minutes .

-

Monitoring: Perform Kaiser Test.

-

Negative (Colorless): Coupling complete. Proceed to Step 3.

-

Positive (Blue): Incomplete. Recouple using HATU/DIEA (0.9 eq HATU to avoid over-activation).

-

Step 3: Final Cleavage (Global Deprotection)

Since this is the final residue, the tBu group is removed simultaneously with the cleavage of the peptide from the resin.

Option A: HF Cleavage (Standard High Acid) [2][1][3]

-

Reagents: Anhydrous HF (10 mL/g resin), p-Cresol (scavenger, 10% v/v).

-

Conditions: 0°C for 60 minutes.

-

Outcome: Removes N-terminal Boc, Side-chain tBu, and cleaves resin linker.[2][1][3][4]

Option B: TFMSA Cleavage (Alternative)

-

Reagents: TFMSA / TFA / DMS / m-Cresol (10:50:30:10).[2][1][3]

-

Conditions: 0°C to RT for 2–3 hours.

-

Outcome: Effectively cleaves tBu and Bzl groups without the need for HF apparatus.

Troubleshooting & "Rescue" Protocols

Scenario: Accidental Internal Use

Problem: You inadvertently coupled Boc-D-Thr(tBu)-OH in the middle of a sequence and then exposed it to TFA. Diagnosis: The tBu group is gone. You have a free hydroxyl group on the Threonine. Risk: If you proceed with the next coupling, the activated amino acid will esterify the Threonine-OH (branching).[1]

The Rescue Protocol (Acetylation/Capping): If the sequence allows (i.e., if the Threonine side chain is not strictly required for biological activity or if you accept a modified analog):

-

Do NOT couple the next amino acid yet.

-

Acetylate: Treat the resin with Acetic Anhydride / Pyridine / DCM (1:1:2) for 30 minutes.

-

Correct Rescue: There is no perfect chemical rescue to restore the tBu group on solid phase.

-

Action:Abort and restart synthesis using Boc-D-Thr(Bzl)-OH .

-

Reasoning: O-acylation is difficult to detect by HPLC in crude mixtures (mass difference is +AA mass, same as linear peptide, but retention time differs).[1][3] It creates a mixture of linear and branched peptides that are hard to separate.

-

References

-

Merrifield, R. B. (1963).[2][1][3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[2][1][3]

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[2][1][3] In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.[2][1][3] Link[2][1][3]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[2][1][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[2][1][3] Link[2][1][3]

- Citation Note: Comprehensive review detailing the stability profiles of tBu (acid labile) vs Bzl (HF labile) groups.

-

Houghten, R. A. (1985).[2][1][3] General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids.[2] Proceedings of the National Academy of Sciences, 82(15), 5131-5135.[2][1] Link[2][1][3]

Sources

- 1. Boc-Tyr(tBu)-D-Orn-2Nal-Pro-Gly-OH | C43H58N6O9 | CID 10440368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Tyr(tBu)-D-Orn-Phe-D-Pro-Gly-OH | C39H56N6O9 | CID 134825126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-Tyr(tBu)-D-Ala-Gly-Phe-Pro-Leu-Trp(Boc)-OH | C59H80N8O13 | CID 24807259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Coupling Boc-D-Thr(tBu)-OH in Peptide Synthesis

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Incorporation

In the intricate world of solid-phase peptide synthesis (SPPS), the incorporation of every amino acid presents a unique set of challenges. Among these, the coupling of sterically hindered residues, such as Boc-D-Thr(tBu)-OH, demands a nuanced and informed approach. The bulky tert-butyl (tBu) protecting group on the threonine side chain, in conjunction with the N-terminal Boc protecting group, creates significant steric hindrance around the carboxylic acid moiety. This steric shield can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to effectively couple Boc-D-Thr(tBu)-OH. We will delve into the rationale behind the selection of appropriate coupling reagents, provide detailed, field-proven protocols, and offer troubleshooting strategies to overcome common hurdles. Our focus is not merely on the "how" but, more critically, on the "why," empowering you to make informed decisions in your peptide synthesis endeavors.

The Crucial Role of the Coupling Reagent: A Mechanistic Overview

The success of a coupling reaction hinges on the efficient activation of the carboxylic acid. The ideal coupling reagent for a sterically hindered amino acid like Boc-D-Thr(tBu)-OH should rapidly generate a highly reactive activated species that can overcome the steric barrier without promoting side reactions, most notably racemization. The choice of coupling reagent is, therefore, a critical determinant of the success of the synthesis.[1]

We will explore three major classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimide Reagents: The Classical Approach

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most widely used coupling reagents.[2] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement into an unreactive N-acylurea and can also lead to racemization.

To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides. HOBt intercepts the O-acylisourea intermediate to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine to form the peptide bond.[1] For solid-phase synthesis, DIC is preferred over DCC because the resulting diisopropylurea byproduct is soluble in common solvents like DMF and DCM, facilitating its removal.[1][2]

Mechanism of DIC/HOBt Coupling:

Caption: HATU coupling mechanism.

Comparative Analysis of Recommended Coupling Reagents

The selection of the optimal coupling reagent is a balance between reactivity, cost, and potential side reactions. For the challenging coupling of Boc-D-Thr(tBu)-OH, a careful consideration of these factors is paramount.

| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Disadvantages |

| DIC/HOBt | Carbodiimide | Moderate | Cost-effective; well-established protocols. | Slower reaction times; potential for N-acylurea formation and racemization. |

| HBTU | Aminium Salt | High | Faster coupling than DIC/HOBt; good for many standard and difficult couplings. | Can cause guanidinylation of the N-terminus if used in excess. [2] |

| HATU | Aminium Salt | Very High | Generally more efficient than HBTU for sterically hindered residues; lower rates of racemization. [2] | Higher cost; can also cause guanidinylation if used in excess. [2] |

Experimental Protocols

The following protocols are designed to provide a robust starting point for the successful coupling of Boc-D-Thr(tBu)-OH. It is recommended to monitor the coupling reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. For difficult couplings, a double coupling strategy may be necessary.

Workflow for a Typical Coupling Cycle

Sources

Application Note & Protocol Guide: Strategic Selection of Coupling Reagents for Sterically Hindered Amino Acids – HBTU vs. HATU for Boc-D-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sterically Hindered Couplings

In the realm of peptide synthesis, the formation of an amide bond is the fundamental reaction. However, not all amino acid couplings are straightforward. Sterically hindered amino acids, such as the β-branched threonine residue, particularly when protected with bulky groups like tert-butyl (tBu), present a significant synthetic challenge. The bulky nature of Boc-D-Thr(tBu)-OH physically obstructs the approach of the nucleophilic amine to the activated carboxyl group, leading to sluggish reaction kinetics, incomplete couplings, and an increased risk of side reactions, most notably racemization.

The choice of coupling reagent is therefore paramount to the success of incorporating such challenging residues into a peptide sequence. This guide provides a detailed comparative analysis of two widely used aminium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). We will delve into their mechanisms of action, comparative efficiencies, and provide detailed, field-proven protocols for the coupling of Boc-D-Thr(tBu)-OH, enabling researchers to make an informed decision to maximize yield and peptide purity.

Mechanistic Insights: Why the Reagent Matters

Both HBTU and HATU are aminium/uronium salts that activate the carboxylic acid of an N-protected amino acid to facilitate amide bond formation. The core mechanism involves the formation of a more reactive species that is readily attacked by the amine component.

HBTU Activation Pathway